Cas no 110221-04-0 ((R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid)

(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid is a chiral non-proteinogenic amino acid derivative featuring a fluorinated indole moiety. This compound is of significant interest in medicinal chemistry and biochemical research due to its structural similarity to tryptophan, with the added fluorine substituent enhancing its potential for selective interactions in biological systems. The (R)-enantiomer offers precise stereochemical control, making it valuable for studying enzyme specificity, receptor binding, or as a building block in peptide synthesis. Its fluorinated aromatic ring may improve metabolic stability and bioavailability, while the indole core allows for diverse functionalization. The compound is typically used in pharmaceutical development and as a tool for probing biochemical pathways.
(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid structure
110221-04-0 structure
Product Name:(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
CAS No:110221-04-0
MF:C11H11FN2O2
MW:222.215646028519
MDL:MFCD10565752
CID:1037383
Update Time:2025-05-24

(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
    • (2R)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
    • 4-FLUORO-D-TRYPTOPHAN
    • D-Tryptophan, 4-fluoro-
    • MDL: MFCD10565752
    • Inchi: 1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m1/s1
    • InChI Key: DEBQMEYEKKWIKC-MRVPVSSYSA-N
    • SMILES: FC1=CC=CC2=C1C(=CN2)C[C@H](C(=O)O)N

Computed Properties

  • Exact Mass: 222.08053
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 79.11

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(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid Related Literature

Additional information on (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid

Comprehensive Overview of (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid (CAS No. 110221-04-0)

(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid (CAS No. 110221-04-0) is a fluorinated indole derivative with significant potential in pharmaceutical and biochemical research. This compound, often referred to as a fluorinated tryptophan analog, has garnered attention due to its unique structural properties and applications in drug discovery. The presence of a fluoro group at the 4-position of the indole ring enhances its metabolic stability and bioavailability, making it a valuable building block in medicinal chemistry.

The compound's chiral center at the 2-position of the amino acid backbone is critical for its biological activity. Researchers are particularly interested in its role as a precursor for peptide synthesis and its potential to modulate enzyme activity. Recent studies have explored its utility in designing targeted therapies for neurological disorders, given its structural similarity to neurotransmitters like serotonin. The 4-fluoro substitution also improves its lipophilicity, which is advantageous for blood-brain barrier penetration.

In the context of green chemistry, (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid has been synthesized using environmentally friendly methods, such as catalytic asymmetric synthesis. This aligns with the growing demand for sustainable pharmaceutical production. Additionally, its fluorescence properties make it a candidate for bioimaging applications, a hot topic in nanomedicine.

The compound's CAS No. 110221-04-0 is frequently searched in databases like PubChem and Reaxys, reflecting its relevance in academic and industrial research. Questions such as "How to synthesize (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid?" or "What are the applications of fluorinated amino acids?" are common among researchers. These queries highlight the need for detailed technical resources on this compound.

From a commercial perspective, (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid is available in high purity grades for research use. Its stability under various pH conditions and compatibility with solid-phase peptide synthesis (SPPS) protocols further increase its appeal. As the pharmaceutical industry shifts toward personalized medicine, such specialized amino acids are expected to play a pivotal role.

In summary, (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid (CAS No. 110221-04-0) is a versatile compound with broad applications in drug development, bioimaging, and sustainable chemistry. Its unique structural features and growing research interest ensure its continued importance in scientific advancements.

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